

Application Notes and Protocols for In Vivo Research of Citrated Calcium Carbimide

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Compound of Interest

Compound Name: *Temposil*

Cat. No.: *B1240356*

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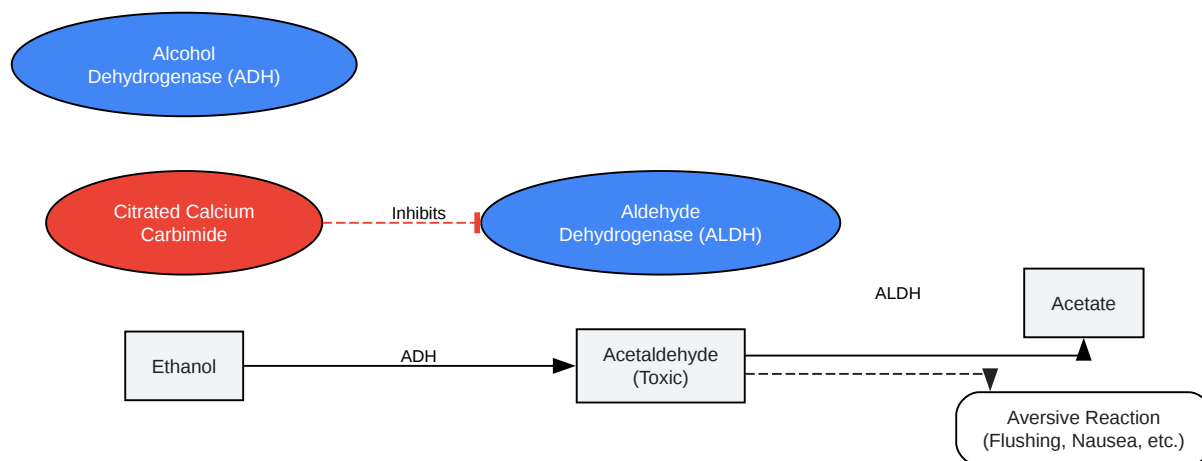
These application notes provide a comprehensive overview of in vivo research protocols for citrated calcium carbimide, a potent inhibitor of aldehyde dehydrogenase (ALDH). The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols for preclinical and clinical research, with a focus on its application in alcohol aversion therapy.

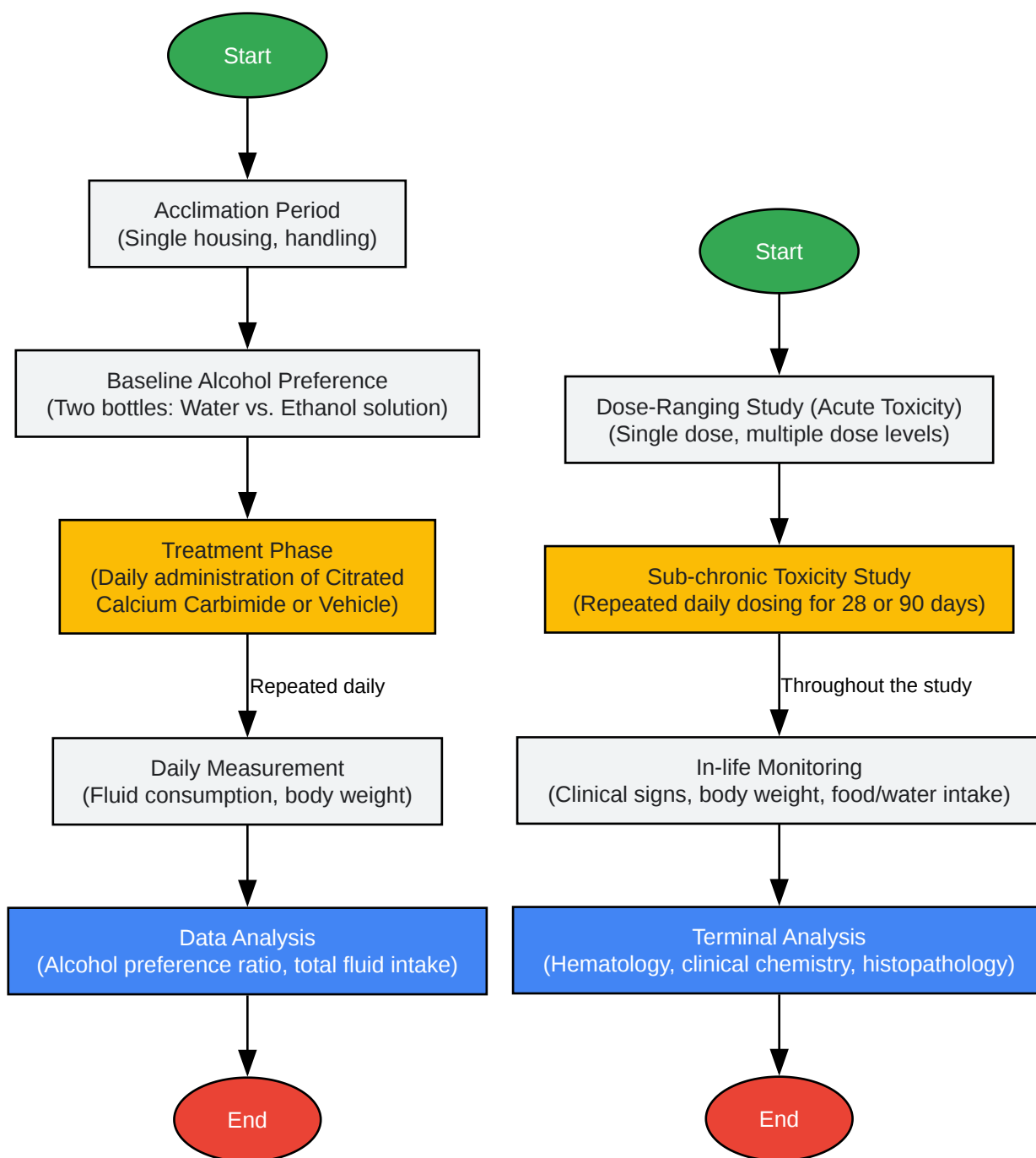
Mechanism of Action

Citrated calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol oxidation.[1][2] Inhibition of ALDH leads to an accumulation of acetaldehyde in the blood if alcohol is consumed.[1][3] This accumulation results in a range of unpleasant physiological reactions, including facial flushing, headache, nausea, and tachycardia, thereby creating an aversion to alcohol.[3] The primary target is the hepatic low-Km mitochondrial ALDH isozyme.[4] It is important to note that carbimide itself may not be the direct inhibitor; it is likely metabolized in vivo to an active compound that then inhibits ALDH.[4]

Signaling Pathway

The mechanism of action involves the disruption of the normal ethanol metabolism pathway.





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